2'-Hydroxy-5'-isopropylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-5-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDUYSKZFFCUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467198 | |

| Record name | 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-36-2 | |

| Record name | 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2'-Hydroxy-5'-isopropylacetophenone via Fries Rearrangement

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Hydroxy-5'-isopropylacetophenone is a valuable substituted phenol derivative, serving as a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. This in-depth guide provides a comprehensive technical overview for its synthesis starting from the readily available precursor, 4-isopropylanisole. The core of this guide focuses on a robust and regioselective two-step synthetic sequence involving the formation of an aryl ester followed by a Lewis acid-catalyzed Fries Rearrangement. We will delve into the mechanistic underpinnings of this classic yet powerful reaction, provide detailed, field-proven experimental protocols, and discuss the critical parameters that govern the reaction's outcome, particularly the selective formation of the desired ortho-acylated product.

Introduction: Strategic Importance of Hydroxyaryl Ketones

Hydroxyaryl ketones are a privileged structural motif in organic chemistry. The presence of both a hydroxyl and a ketone functional group on an aromatic ring provides multiple reactive handles for further chemical modification. This dual functionality makes them crucial building blocks in the synthesis of a wide array of complex molecules, including flavonoids, chalcones, and various pharmacologically active agents.[1] this compound, the target of this guide, is of particular interest due to the specific substitution pattern which can influence the biological activity and physicochemical properties of its derivatives.

The synthesis of such molecules requires careful strategic planning to control the regiochemistry of the acylation step. Direct Friedel-Crafts acylation of the corresponding phenol (4-isopropylphenol) can lead to a mixture of O-acylated (ester) and C-acylated (ketone) products, complicating purification and reducing yields.[2] Therefore, an indirect approach is often superior.

Synthetic Strategy: The Fries Rearrangement as the Method of Choice

The conversion of 4-isopropylanisole to this compound is most effectively achieved via a two-stage process centered around the Fries Rearrangement. This strategy circumvents the challenges of direct acylation of phenols.

-

Esterification: The synthesis begins with the conversion of 4-isopropylphenol (obtained from the demethylation of 4-isopropylanisole or sourced directly) into its corresponding acetate ester, 4-isopropylphenyl acetate. This step protects the hydroxyl group and sets the stage for the key rearrangement.

-

Fries Rearrangement: The aryl ester is then subjected to a Lewis acid catalyst, which induces the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding the desired hydroxyaryl ketone.[2][3]

This approach is advantageous because the Fries Rearrangement allows for tunable regioselectivity. By carefully controlling reaction conditions such as temperature and solvent, one can favor the formation of the desired ortho-hydroxy ketone over the para-isomer.[2][3]

The Fries Rearrangement: A Mechanistic Deep Dive

The Fries Rearrangement is a cornerstone reaction in synthetic organic chemistry for preparing acyl phenols.[4] The widely accepted mechanism proceeds through an electrophilic aromatic substitution pathway.[5]

Causality of the Mechanism:

-

Lewis Acid Coordination: The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the aryl ester. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen.[3]

-

Acylium Ion Generation: This coordination polarizes the ester bond, leading to its cleavage and the formation of a highly reactive acylium ion intermediate. The Lewis acid remains complexed to the resulting phenoxide.[3]

-

Electrophilic Aromatic Substitution (EAS): The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring. This attack can occur at either the ortho or para position.

-

Hydrolysis: The final step involves aqueous work-up, which hydrolyzes the aluminum-phenoxide complex to liberate the final hydroxyaryl ketone product.[4]

Caption: Figure 1: Mechanism of the Fries Rearrangement

Controlling Regioselectivity: The Key to Success

The ratio of ortho to para products is not arbitrary; it is governed by reaction conditions, demonstrating a classic case of thermodynamic versus kinetic control.[2]

-

Temperature: Low reaction temperatures (typically < 60°C) favor the formation of the para product (kinetic control).[6] Conversely, high temperatures (often > 160°C) favor the formation of the ortho product.[6] This is because the ortho product can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamically favored product.

-

Solvent: The choice of solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product, as they promote an intramolecular rearrangement mechanism.[2] In contrast, polar solvents can solvate the acylium ion, allowing it to diffuse and react intermolecularly, which often increases the proportion of the para product.[2]

For the synthesis of this compound, the desired ortho isomer, the protocol must therefore employ high temperatures, and a non-polar, high-boiling solvent is often advantageous.

A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Sources

An In-depth Technical Guide to 2'-Hydroxy-5'-isopropylacetophenone: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-isopropylacetophenone is an aromatic ketone that holds significance as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its substituted phenolic structure provides a scaffold for a variety of chemical modifications, making it a valuable building block for creating complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical identity, synthesis, and key applications, with a focus on providing actionable insights for laboratory and developmental use.

Chemical Structure and Nomenclature

The chemical identity of this compound is defined by its unique arrangement of functional groups on a benzene ring.

IUPAC Name

The systematically generated IUPAC name for this compound is 1-(2-hydroxy-5-(propan-2-yl)phenyl)ethan-1-one .[1] This name precisely describes the molecular structure: an ethanone moiety attached to a phenyl group, which is substituted with a hydroxyl group at the 2-position and an isopropyl group at the 5-position.

Synonyms

In literature and commercial catalogs, this compound is also known by several synonyms, including:

-

This compound

-

5-Isopropyl-2-hydroxyacetophenone[1]

-

2-Acetyl-4-isopropylphenol[1]

-

1-(2-Hydroxy-5-isopropylphenyl)ethanone[1]

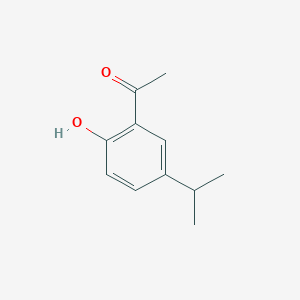

Chemical Structure Diagram

The following diagram illustrates the chemical structure of 1-(2-hydroxy-5-(propan-2-yl)phenyl)ethan-1-one.

Caption: Chemical structure of 1-(2-hydroxy-5-(propan-2-yl)phenyl)ethan-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1634-36-2 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Boiling Point | 258 °C | [1] |

| Density | 1.051 g/cm³ | [1] |

| Flash Point | 107 °C | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

Synthesis of this compound

The synthesis of hydroxyaryl ketones like this compound is most commonly achieved through two primary electrophilic aromatic substitution reactions: the Friedel-Crafts acylation and the Fries rearrangement. The choice between these methods often depends on the availability of starting materials and desired regioselectivity.

Friedel-Crafts Acylation of 4-Isopropylanisole

A direct and efficient method for the preparation of this compound is the Friedel-Crafts acylation of 4-isopropylanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The methoxy group of 4-isopropylanisole is an ortho-, para-director. Since the para position is blocked by the isopropyl group, the acylation occurs predominantly at the ortho position. Subsequent demethylation of the methoxy group yields the desired product.

Reaction Scheme:

Caption: Friedel-Crafts acylation of 4-isopropylanisole.

Experimental Protocol:

A general procedure for a Friedel-Crafts acylation is as follows. This should be adapted and optimized for the specific reactants.

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Charging: Suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

-

Addition of Acylating Agent: Cool the suspension in an ice bath and add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel with continuous stirring.

-

Addition of Substrate: After the formation of the acylium ion complex, add 4-isopropylanisole (1.0 equivalent), dissolved in the same solvent, dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Fries Rearrangement of 4-Isopropylphenyl Acetate

The Fries rearrangement is an alternative synthetic route that involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[3][4][5] In this case, 4-isopropylphenyl acetate, which can be prepared from 4-isopropylphenol and acetic anhydride or acetyl chloride, undergoes rearrangement to yield a mixture of ortho- and para-acylated products. The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent polarity.[3]

Reaction Scheme:

Caption: Fries rearrangement of 4-isopropylphenyl acetate.

Experimental Protocol:

A general protocol for the Fries rearrangement is as follows:

-

Reactant Preparation: Synthesize 4-isopropylphenyl acetate by reacting 4-isopropylphenol with an excess of acetic anhydride in the presence of a catalytic amount of sulfuric acid or with acetyl chloride in the presence of a base like pyridine.

-

Reaction Setup: In a fume hood, place anhydrous aluminum chloride (typically in excess) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

-

Addition of Substrate: Heat the flask to the desired reaction temperature (higher temperatures favor the ortho product) and add 4-isopropylphenyl acetate dropwise with vigorous stirring.

-

Reaction: Continue heating and stirring for the required reaction time, monitoring the progress by TLC.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Friedel-Crafts acylation. Separation of the ortho and para isomers is typically achieved by column chromatography.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. The expected spectral data are outlined below based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, the acetyl group protons, and the phenolic hydroxyl proton.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |

| Acetyl -CH₃ | ~2.5 | Singlet | 3H |

| Isopropyl -CH | ~2.9 | Septet | 1H |

| Aromatic H (H-3', H-4', H-6') | 6.8 - 7.6 | Multiplets | 3H |

| Phenolic -OH | 12.0 - 12.5 | Singlet (broad) | 1H |

Note: The phenolic proton chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| Isopropyl -CH₃ | ~24 |

| Acetyl -CH₃ | ~26 |

| Isopropyl -CH | ~33 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-OH | ~160 |

| Aromatic C-C=O | ~120 |

| Aromatic C-isopropyl | ~145 |

| Ketone C=O | ~204 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| O-H (phenolic) | 3400 - 3100 | Strong, broad |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ketone, conjugated) | 1650 - 1630 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Fragment | m/z (Predicted) | Description |

| [M]⁺ | 178 | Molecular Ion |

| [M - CH₃]⁺ | 163 | Loss of a methyl group from the acetyl moiety |

| [M - C₃H₇]⁺ | 135 | Loss of the isopropyl group |

Applications in Research and Drug Development

This compound serves as a valuable precursor in the synthesis of various biologically active molecules. The presence of the hydroxyl and acetyl groups provides reactive sites for further chemical transformations, allowing for the construction of more complex molecular architectures.

Intermediate in the Synthesis of Bioactive Compounds

Derivatives of 2'-hydroxyacetophenone are known to be key intermediates in the synthesis of a variety of pharmaceuticals and biologically active compounds. For instance, the core structure is found in molecules designed as enzyme inhibitors and receptor antagonists.

A notable example is the use of a related moiety, 2,4-dihydroxy-5-isopropylphenyl, in the development of potent inhibitors of the molecular chaperone Hsp90 (Heat Shock Protein 90). The compound (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387) has been investigated as a potential anti-cancer agent.[6] This highlights the potential of the 2-hydroxy-5-isopropylphenyl scaffold in medicinal chemistry for generating compounds with therapeutic value.

Precursor for Heterocyclic Compounds

The acetyl and hydroxyl groups of this compound are suitably positioned to participate in cyclization reactions to form various heterocyclic compounds, such as chromones, flavones, and coumarins. These heterocyclic systems are prevalent in many natural products and synthetic drugs with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Conclusion

This compound is a chemically significant compound with a well-defined structure and accessible synthetic routes. Its utility as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity, makes it a compound of interest for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the laboratory and in the development of new chemical entities.

References

- Fries rearrangement. (n.d.). In Wikipedia.

- Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction. (2025). Benchchem.

- IR Absorption Table. (n.d.). WebSpectra.

- Fries Rearrangement. (n.d.). Organic Chemistry Portal.

- This compound. (n.d.). Local Pharma Guide.

- Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. (2005).

- 1H NMR Chemical Shift. (n.d.). Oregon State University.

- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (n.d.). The Royal Society of Chemistry.

- Friedel-Crafts acylation of 4-isopropylanisole. (n.d.). University of Michigan.

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl

- Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. (2008).

- 12BL Experiment 10: Friedel Crafts Acyl

- Ethanone, 1-(2,5-dihydroxyphenyl)-. (n.d.). NIST WebBook.

- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023).

- Ethanone, 1-(2,5-dihydroxyphenyl)-. (n.d.). NIST WebBook.

- 1-(2-hydroxy-5-isopropyl-phenyl)-ethanone cas no.1634-36-2. (n.d.). LookChem.

- Ethanone, 1-(2-hydroxy-5-methylphenyl)-. (n.d.). NIST WebBook.

- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. (2010). Journal of Medicinal Chemistry.

- Green route for efficient synthesis of biologically active schiff base ligand derived from 2 – hydroxy acetophenone. (2019). SciSpace.

- Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. (2005). Journal of Mass Spectrometry.

- Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. (2002). Molecules.

- 1-(4-hydroxy-5-isopropyl-2-methylphenyl)ethanone. (2025). ChemSynthesis.

- Synthesis of potentially bioactive compounds and tools for biological studies. (2015).

- Strategies on biosynthesis and production of bioactive compounds in medicinal plants. (2021).

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2019). MDPI.

- Process for preparation of 3-(2-hydroxy-5-methylphenyl). (2006).

Sources

- 1. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents [patents.google.com]

- 2. EP2044001B1 - Process for preparation of 3-(2-hydroxy-5-substituted phenyl)-n-alkyl-3-phenylpropylamines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. websites.umich.edu [websites.umich.edu]

- 5. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]

- 6. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2'-Hydroxy-5'-isopropylacetophenone

An In-Depth Technical Guide to 2'-Hydroxy-5'-isopropylacetophenone

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The information is structured to deliver not just data, but actionable insights into its synthesis, characterization, and application, grounded in established chemical principles.

Introduction and Strategic Overview

This compound (CAS No. 1634-36-2) is an aromatic ketone characterized by a phenol group ortho to an acetyl substituent and an isopropyl group in the para position.[1][2][3] This specific arrangement of functional groups imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in organic synthesis. The phenolic hydroxyl group provides a site for electrophilic substitution and O-alkylation, while the ketone functionality allows for a wide range of classical carbonyl reactions. The isopropyl group enhances lipophilicity, a property often tuned in medicinal chemistry to modulate pharmacokinetic profiles.

Understanding the interplay of these structural features is critical for its effective utilization. This document serves as a practical guide to its core properties, synthesis, and safe handling, enabling researchers to leverage this compound in their scientific endeavors, from the synthesis of novel flavonoid structures to the development of advanced polymer resins.[2]

Physicochemical and Spectroscopic Profile

The reliable application of any chemical starts with a thorough understanding of its fundamental properties. These data points are crucial for designing experiments, predicting behavior in reaction mixtures, and ensuring safe handling.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values dictate the conditions required for its storage, handling, and use in various solvents and reaction systems.

| Property | Value | Source(s) |

| CAS Number | 1634-36-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][4] |

| Molecular Weight | 178.23 g/mol | [1][2][4] |

| Boiling Point | 258 °C | [1][3] |

| Flash Point | 107 °C | [1][3] |

| Density | 1.051 g/cm³ | [3] |

| Appearance | Liquid (typical) | [5] |

| Synonyms | 2-Acetyl-4-isopropylphenol, 5-Isopropyl-2-hydroxyacetophenone | [1][3] |

Spectroscopic Signature for Structural Validation

Structural confirmation is the cornerstone of chemical synthesis. While specific spectra for this exact compound are not publicly indexed, its structure allows for predictable spectroscopic characteristics. An analytical workflow is essential for verifying the identity and purity of a synthesized batch.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include: a singlet for the phenolic hydroxyl proton (variable chemical shift), a singlet for the acetyl methyl protons, a septet for the isopropyl methine proton, a doublet for the two equivalent isopropyl methyl groups, and distinct signals for the three aromatic protons, showing characteristic ortho and meta coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would confirm the presence of 11 distinct carbon atoms, including a signal for the carbonyl carbon (typically >190 ppm), signals for the six aromatic carbons (with those bearing oxygen being the most deshielded), and signals for the acetyl methyl and isopropyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should prominently feature a broad absorption band for the O-H stretch of the phenolic group (around 3400-3200 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the ketone (around 1650-1680 cm⁻¹), which is lowered from the typical ~1715 cm⁻¹ due to intramolecular hydrogen bonding with the ortho-hydroxyl group.

-

MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M⁺) at m/z = 178.23, confirming the molecular weight. Fragmentation patterns would likely involve the loss of a methyl group (M-15) or an acetyl group (M-43).

The logical flow for analytical validation is depicted below.

Sources

An In-Depth Technical Guide to the Solubility of 2'-Hydroxy-5'-isopropylacetophenone

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2'-Hydroxy-5'-isopropylacetophenone (CAS No. 1634-36-2), a key intermediate in various chemical syntheses. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for researchers, chemists, and drug development professionals. We will explore the physicochemical properties of the compound, present its expected solubility profile based on the principle of "like dissolves like," detail a robust experimental protocol for quantitative solubility determination, and discuss the critical factors influencing its dissolution.

Introduction and Scientific Context

This compound, also known as 2-Acetyl-4-isopropylphenol, is an aromatic ketone with a phenolic hydroxyl group. Its molecular structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. For process chemists and formulation scientists, solubility data is not merely a physical constant but a critical variable that influences:

-

Reaction Kinetics: In solution-phase reactions, reactants must be adequately dissolved for efficient molecular interaction.

-

Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

-

Product Formulation: For applications in drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide provides the foundational knowledge and actionable protocols to effectively work with this compound in a laboratory setting.

Physicochemical Properties of this compound

Understanding the molecular structure and inherent properties of this compound is the first step in predicting and explaining its solubility.

| Property | Value | Source(s) |

| CAS Number | 1634-36-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| Appearance | Liquid (at room temperature) | [4] |

| Boiling Point | 258 °C | [1][3] |

| Flash Point | 107 °C | [1][3] |

| Density | ~1.051 g/cm³ | [3] |

The molecule's structure consists of a polar acetophenone head with a hydroxyl group capable of hydrogen bonding, and a non-polar tail composed of a benzene ring and an isopropyl group. This amphipathic nature is the primary determinant of its solubility characteristics. The phenolic hydroxyl group also imparts weak acidity to the molecule.

Solubility Profile: Theory and Expectations

While extensive quantitative solubility data for this compound is not widely published, we can reliably predict its behavior using the fundamental chemical principle of "similia similibus solvuntur" or "like dissolves like."

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area, attributed to the benzene ring and isopropyl group, suggests moderate to good solubility in non-polar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can engage in dipole-dipole interactions with the ketone group and are expected to be effective solvents. Related phenolic compounds are known to be soluble in acetone and ethanol.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with both the hydroxyl and ketone groups. Therefore, high solubility is expected. For instance, the related 2'-Hydroxyacetophenone is soluble in ethanol, DMSO, and dimethylformamide.[6]

-

Aqueous Solubility (Water): The molecule's significant hydrocarbon character will likely make it sparingly soluble or practically insoluble in water at neutral pH. Similar phenolic compounds, such as 4-isopropyl-3-methylphenol, are insoluble in water.[5] However, its solubility is expected to be highly dependent on pH.

The following diagram illustrates the expected solubility based on solvent-solute interactions.

Caption: Predicted solubility based on solvent-solute interactions.

Factors Influencing Solubility

Solvent Polarity

As discussed, the polarity of the solvent is the most critical factor. A solvent that matches the mixed polarity of this compound will be most effective. Organic solvents like ethanol, which have both polar (hydroxyl group) and non-polar (ethyl group) characteristics, are excellent candidates.

Temperature

For most solid and liquid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs energy. Increasing the temperature provides the energy needed to overcome the intermolecular forces in the solute and solvent. This principle is key to purification by recrystallization.

pH (Aqueous Systems)

The phenolic hydroxyl group is weakly acidic. In aqueous solutions, the pH has a profound effect on the solubility of phenolic compounds.[7][8]

-

At low or neutral pH (pH < pKa): The molecule exists predominantly in its neutral, protonated form, which is less polar and thus has very low water solubility.[9][10]

-

At high pH (pH > pKa): The hydroxyl group is deprotonated to form the corresponding phenolate anion. This ionic species is significantly more polar than the neutral molecule and, as a result, exhibits much higher solubility in water.[9]

This relationship is crucial for extraction procedures, where the compound can be moved between aqueous and organic phases by simply adjusting the pH.

Caption: Influence of pH on the ionization and aqueous solubility.

Experimental Protocol: Quantitative Solubility Determination

To obtain precise, quantitative data, a standardized experimental procedure is required. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[11][12] This protocol is coupled with UV-Vis spectrophotometry for quantification, as acetophenone derivatives have a strong characteristic UV absorbance.[13][14]

Workflow Overview

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Create Standards: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). For acetophenone, this is typically around 240-280 nm.[13][14][15] A solvent blank should be used to zero the instrument.

-

Plot Curve: Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin. Calculate the equation of the line (y = mx + c), which correlates absorbance with concentration.

Part B: Shake-Flask Solubility Measurement [16][17]

-

Prepare Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass flask or vial. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Place the sealed flask in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 hours).[11]

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of solid particles, withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter or centrifuge it at high speed.

-

Dilution and Analysis: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring its absorbance into the linear range of your calibration curve.

-

Quantification: Measure the absorbance of the diluted sample at the same λmax.

-

Calculation:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This value is the solubility of this compound in that solvent at the specified temperature.

-

Conclusion

The solubility of this compound is governed by its amphipathic chemical structure. It is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and moderately soluble in non-polar organic solvents. Its aqueous solubility is expected to be low at neutral pH but will increase significantly under alkaline conditions due to the formation of a water-soluble phenolate salt. For precise quantitative needs, the shake-flask method coupled with UV-Vis spectrophotometric analysis provides a robust and reliable protocol. This guide equips researchers with both the theoretical understanding and the practical tools necessary to confidently manage and manipulate the solubility of this versatile chemical intermediate.

References

- Effect of pH on the solubility of phenolic compounds. (n.d.).

- Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?.

- Jafvert, C. T., Westall, J. C., Grieder, E., & Schwarzenbach, R. P. (1990). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Environmental Science & Technology, 24(12), 1795-1803. [Link]

- Solubility and pH of phenol. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Babu, R. J., & Nokhodchi, A. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 38-42. [Link]

- Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. (2023). MDPI. [Link]

- Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

- Understand uV-Vis Absorption Characteristics of Acetophenone. (2025). StudyRaid. [Link]

- This compound. (n.d.). Local Pharma Guide. [Link]

- UV e Vis spectra of solutions of acetophenone in n-heptane before and after equilibration with the nanoparticles. (n.d.).

- This compound CAS#: 1634-36-2. (n.d.).

- This compound, CasNo.1634-36-2. (n.d.). Chemlyte Solutions. [Link]

- The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). (n.d.).

- Acetophenone - Absorption Spectrum. (n.d.). PhotochemCAD. [Link]

- A Study of Green Enzyme Catalysed Sonochemical Oxidation-Reduction of Ketone/s Using UV-Vis Spectrophotometry. (2018). Asian Journal of Research in Chemistry. [Link]

- Solubility for Common Extractable Compounds. (n.d.). Pace Analytical. [Link]

- 90480-89-9 - Introduction. (2024). ChemBK. [Link]

Sources

- 1. CAS NO. 1634-36-2 | this compound | C11H14O2 [localpharmaguide.com]

- 2. This compound | 1634-36-2 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, CasNo.1634-36-2 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. issr.edu.kh [issr.edu.kh]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. app.studyraid.com [app.studyraid.com]

- 14. PhotochemCAD | Acetophenone [photochemcad.com]

- 15. researchgate.net [researchgate.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. bioassaysys.com [bioassaysys.com]

discovery and natural occurrence of hydroxyacetophenones

The discovery and study of naturally occurring hydroxyacetophenones have unveiled a class of compounds with significant biological potential. Their widespread distribution in the plant kingdom suggests important ecological roles. For researchers in drug development, these molecules offer promising scaffolds for the design of new therapeutic agents. [2]Future research should focus on fully elucidating their biosynthetic pathways, exploring their complete pharmacological profiles, and developing sustainable methods for their production, including microbial fermentation and enzymatic synthesis. [16][20][21]The continued investigation of hydroxyacetophenones is poised to yield valuable insights and applications in medicine, cosmetics, and beyond. [1][7][22]

References

- A Technical Guide to the Natural Occurrence and Bioactivity of 2'-Hydroxyacetophenone in Plants. Benchchem.

- Establishing biosynthetic pathway for the production of p-hydroxyacetophenone and its glucoside in Escherichia coli. ResearchGate.

- Piceol. Wikipedia.

- 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. ACS Omega.

- Hydroxy acetophenone. Regimen Lab.

- 2'-Hydroxyacetophenone. PubChem.

- A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Preprints.org.

- 4'-Hydroxyacetophenone. PubChem.

- Exploring Acetophenone: From Nature to Industrial and Pharmaceutical Applications. LinkedIn.

- Natural Bioactives and Molecular Pathways of Inflammation. MDPI.

- Natural-derived acetophenones: chemistry and pharmacological activities. PMC.

- Natural-derived acetophenones: chemistry and pharmacological activities. PubMed.

- Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. PMC.

- Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB. ASM Journals.

- Production of ρ-Hydroxyacetophenone by Engineered Escherichia coliHeterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydro. Semantic Scholar.

- Decoding 4-Hydroxyacetophenone: Synthesis, Properties, and Applications. NINGBO INNO PHARMCHEM CO.,LTD.

- Various Applications Of 3-Hydroxyacetophenone. Cefa Cilinas Biotics Pvt Ltd.

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI.

- Hydroxyacetophenone. Olive Tree People.

- Why we use Hydroxyacetophenone. Cipher Skincare.

- Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC.

- Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568). The Human Metabolome Database.

- Chemical structures of 4-hydroxyacetophenone (1), baishouwubenzophenone... ResearchGate.

- 4'-Hydroxyacetophenone. PlantaeDB.

- Hydroxyacetophenone. SincereSkincare.com.

- 3-hydroxyacetophenone synthesis method. Patsnap Eureka.

- Process for producing 4-hydroxyacetophenone. Google Patents.

- 4-Hydroxyacetophenone Supplier. Riverland Trading.

- Zley® P-hydroxyacetophenone. UL Prospector.

- 4-hydroxyacetophenone. U.S. Food and Drug Administration.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jpub.org [jpub.org]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]

- 12. Piceol - Wikipedia [en.wikipedia.org]

- 13. regimenlab.com [regimenlab.com]

- 14. 4'-Hydroxyacetophenone | 99-93-4 [chemicalbook.com]

- 15. ulprospector.com [ulprospector.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. cipherskincare.com [cipherskincare.com]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2'-Hydroxy-5'-isopropylacetophenone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-Hydroxy-5'-isopropylacetophenone, a valuable building block in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, detailed synthetic protocols with mechanistic insights, thorough characterization data, and its applications in the pursuit of novel therapeutics.

Core Molecular Attributes

This compound, also known by its IUPAC name 1-(2-hydroxy-5-isopropylphenyl)ethanone, is an aromatic ketone with the chemical formula C₁₁H₁₄O₂.[1][2] Its structure features a hydroxyl group and an acetyl group ortho to each other on a benzene ring, with an isopropyl group at the para position relative to the hydroxyl group. This specific arrangement of functional groups imparts unique reactivity and makes it a versatile intermediate in synthetic chemistry.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| CAS Number | 1634-36-2 | [2] |

| Appearance | Typically a liquid | [4] |

| Boiling Point | 258 °C | [5] |

| Flash Point | 107 °C | [5] |

Synthesis of this compound: The Fries Rearrangement

The most common and efficient method for the synthesis of this compound is the Fries rearrangement of 4-isopropylphenyl acetate.[6][7] This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Mechanistic Rationale

The Fries rearrangement is a classic example of an electrophilic aromatic substitution reaction. The mechanism, while debated to have both intramolecular and intermolecular characteristics, is generally understood to proceed through the following key steps:

-

Coordination of the Lewis Acid: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is the most electron-rich site. This coordination enhances the electrophilicity of the acyl group.

-

Formation of the Acylium Ion: The activated complex undergoes cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide. The ortho and para positions are activated by the electron-donating oxygen atom.

-

Rearomatization and Hydrolysis: The resulting intermediate rearomatizes by losing a proton. Subsequent hydrolysis of the aluminum complex liberates the final this compound product.

The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is highly dependent on the reaction conditions. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer, which is the desired product in this case.[7] This is often attributed to the thermodynamic stability of the chelated ortho-isomer complex with the Lewis acid.

Caption: Fries Rearrangement Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Fries rearrangement.

Materials:

-

4-isopropylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (solvent)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.2 to 2.5 equivalents).

-

Solvent Addition: Carefully add anhydrous nitrobenzene to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Substrate Addition: To the stirred suspension, slowly add 4-isopropylphenyl acetate (1 equivalent) at room temperature.

-

Heating: Heat the reaction mixture to 120-160°C and maintain this temperature for the appropriate time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on the analysis of similar compounds.[9][10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Phenolic -OH (intramolecular H-bond) |

| ~7.6 | Doublet | 1H | Aromatic H (ortho to acetyl) |

| ~7.3 | Doublet of doublets | 1H | Aromatic H (meta to acetyl) |

| ~6.9 | Doublet | 1H | Aromatic H (para to acetyl) |

| ~3.0 | Septet | 1H | Isopropyl -CH |

| ~2.6 | Singlet | 3H | Acetyl -CH₃ |

| ~1.2 | Doublet | 6H | Isopropyl -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | C=O (acetyl) |

| ~162 | C-OH (aromatic) |

| ~145 | C-isopropyl (aromatic) |

| ~136 | CH (aromatic) |

| ~125 | CH (aromatic) |

| ~118 | C (aromatic, ortho to -OH) |

| ~117 | CH (aromatic) |

| ~33 | -CH (isopropyl) |

| ~26 | -CH₃ (acetyl) |

| ~24 | -CH₃ (isopropyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 (broad) | O-H stretch (phenolic) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1650 | C=O stretch (acetyl, H-bonded) |

| 1600-1450 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 178 | [M]⁺ (Molecular ion) |

| 163 | [M - CH₃]⁺ |

| 135 | [M - CH₃CO]⁺ |

Applications in Research and Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.[][13] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Synthesis of Flavonoids and Chromones

The 2'-hydroxyacetophenone moiety is a key precursor for the synthesis of flavonoids and chromones, which are classes of compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[14] The synthesis often involves condensation with aromatic aldehydes followed by cyclization.

Building Block for Pharmaceutical Intermediates

This compound is a valuable building block in the multi-step synthesis of more complex pharmaceutical intermediates.[15] The hydroxyl and acetyl groups can be modified or used as handles to introduce other functionalities, enabling the construction of diverse molecular scaffolds for drug discovery programs. For instance, the synthesis of 2-hydroxy-5-nonylacetophenone, a precursor for copper extractants, utilizes a similar substituted phenol starting material.[16]

Use in Resin Compositions and Optical Devices

Beyond pharmaceuticals, this compound has been reported for its use in resin compositions, particularly in conjunction with substrates for optical filters, solid-state imaging devices, and other optical sensor applications.[3]

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis via the Fries rearrangement, coupled with its versatile reactivity, makes it an important and readily accessible building block. The comprehensive characterization data provided in this guide serves as a valuable resource for researchers to ensure the quality and identity of this compound in their synthetic endeavors. As the demand for novel therapeutics and advanced materials continues to grow, the utility of such fundamental chemical intermediates will undoubtedly expand.

References

- The Royal Society of Chemistry.

- SpectraBase. 2'-Hydroxy-5'-isopropyl-4'-methylacetophenone - Optional[1H NMR]. Accessed January 2024.

- The Royal Society of Chemistry.

- Google Patents. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone. Accessed January 2024.

- Benchchem. Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction. Accessed January 2024.

- SpectraBase. 2'-Hydroxy-5'-isopropyl-4'-methylacetophenone - Optional[13C NMR]. Accessed January 2024.

- ChemicalBook. This compound | 1634-36-2. Accessed January 2024.

- Grokipedia. Fries rearrangement. Accessed January 2024.

- Wikipedia. Fries rearrangement. Accessed January 2024.

- Shodhganga. Expt.No. 1. Accessed January 2024.

- Sigma-Aldrich. Fries Rearrangement. Accessed January 2024.

- Benchchem. An In-depth Technical Guide to the Synthesis of 6-Isopropylchromone from 2-Hydroxyacetophenones. Accessed January 2024.

- ChemicalBook. 2'-Hydroxyacetophenone(118-93-4) 1H NMR spectrum. Accessed January 2024.

- Molbase. This compound. Accessed January 2024.

- ChemicalBook. This compound | 1634-36-2. Accessed January 2024.

- PubChem. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068. Accessed January 2024.

- Local Pharma Guide. This compound | C11H14O2. Accessed January 2024.

- Qingmu. An Overview of Pharmaceutical Intermediates: What You Should Know. Accessed January 2024.

- Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Accessed January 2024.

- NIST WebBook.

- BOC Sciences. Pharmaceutical Intermediates in Drug Synthesis. Accessed January 2024.

- Arborpharmchem. Intermediates for the Pharmaceutical Industry 6 Must-Know Facts for Success. Accessed January 2024.

- Chemlyte Solutions. Hydroxy-5'-isopropylacetophenone, CasNo.1634-36-2. Accessed January 2024.

Sources

- 1. This compound-Molbase [molbase.com]

- 2. This compound | 1634-36-2 [chemicalbook.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. qingmupharm.com [qingmupharm.com]

- 16. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents [patents.google.com]

Spectroscopic Data of 2'-Hydroxy-5'-isopropylacetophenone: A Comprehensive Technical Guide

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of organic compounds is paramount.[1] This guide provides an in-depth analysis of the spectroscopic data for 2'-Hydroxy-5'-isopropylacetophenone, a key intermediate in organic synthesis. By leveraging a multi-technique approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a definitive characterization of this molecule. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental protocols necessary for its accurate interpretation.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 1634-36-2) is an aromatic ketone with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[2][3] Its structure, featuring a hydroxyl group ortho to an acetyl group and an isopropyl group para to the hydroxyl, gives rise to a unique spectroscopic fingerprint.[4] The intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen is a particularly salient feature, profoundly influencing its spectral characteristics.

A holistic spectroscopic analysis is crucial for confirming the identity and purity of this compound.[5] This guide will systematically dissect the data from ¹H NMR, ¹³C NMR, IR, and MS, providing a robust framework for its characterization.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel or synthesized compound, a process for which this compound serves as an excellent case study.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5]

Molecular Structure with NMR Annotations

Caption: Structure of this compound with annotated ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments within the molecule.

¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.25 | s | 1H | -OH (phenolic) |

| 7.60 | d, J = 2.4 Hz | 1H | Ar-H (H-6') |

| 7.25 | dd, J = 8.6, 2.4 Hz | 1H | Ar-H (H-4') |

| 6.90 | d, J = 8.6 Hz | 1H | Ar-H (H-3') |

| 3.00 | sept, J = 6.9 Hz | 1H | -CH(CH₃)₂ |

| 2.61 | s | 3H | -COCH₃ |

| 1.25 | d, J = 6.9 Hz | 6H | -CH(CH₃)₂ |

Interpretation:

-

The highly deshielded singlet at 12.25 ppm is characteristic of a phenolic proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group.[1]

-

The aromatic region displays three distinct signals. The doublet at 7.60 ppm is assigned to the proton at the 6' position, which is ortho to the electron-withdrawing acetyl group. The doublet of doublets at 7.25 ppm corresponds to the proton at the 4' position, coupled to both the 3' and 6' protons. The doublet at 6.90 ppm is assigned to the 3' proton, which is ortho to the electron-donating hydroxyl group.

-

The septet at 3.00 ppm and the doublet at 1.25 ppm are characteristic of an isopropyl group. The septet arises from the methine proton being split by the six equivalent methyl protons, and the doublet arises from the methyl protons being split by the single methine proton.[6]

-

The singlet at 2.61 ppm , integrating to three protons, is readily assigned to the methyl protons of the acetyl group.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 204.5 | C=O (ketone) |

| 162.4 | C-OH (C-2') |

| 140.0 | C-isopropyl (C-5') |

| 135.0 | CH (C-4') |

| 125.0 | CH (C-6') |

| 119.0 | CH (C-3') |

| 118.0 | C-acetyl (C-1') |

| 33.0 | C H(CH₃)₂ |

| 26.5 | -COC H₃ |

| 24.0 | -CH(C H₃)₂ |

Interpretation:

-

The signal at 204.5 ppm is characteristic of a ketone carbonyl carbon.

-

The six aromatic carbon signals appear between 118.0 and 162.4 ppm . The most downfield aromatic signal at 162.4 ppm is assigned to the carbon bearing the hydroxyl group (C-2'), which is deshielded by the oxygen atom. The other quaternary carbons, C-1' and C-5', are also clearly identifiable.

-

The aliphatic region shows three signals corresponding to the isopropyl and acetyl methyl groups, consistent with the proposed structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: The spectra are acquired on a 500 MHz NMR spectrometer.[7]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

Process the data with an exponential window function (line broadening of 1.0 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Broad | O-H stretch (phenolic) |

| 2960 | Medium | C-H stretch (aliphatic) |

| 1650 | Strong | C=O stretch (ketone, H-bonded) |

| 1610, 1570 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (phenol) |

Interpretation:

-

The broad absorption band centered around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.[5]

-

The strong, sharp absorption at 1650 cm⁻¹ is characteristic of a conjugated ketone carbonyl group. The frequency is lower than that of a typical aryl ketone due to the intramolecular hydrogen bonding, which weakens the C=O bond.

-

The absorptions in the 1610-1570 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring.

-

The strong band at 1250 cm⁻¹ is attributed to the C-O stretching of the phenol.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol.[8]

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[9]

-

Sample Analysis: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[10]

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.[5]

Electron Impact (EI) Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 178 | 40 | [M]⁺ (Molecular ion) |

| 163 | 100 | [M - CH₃]⁺ |

| 135 | 30 | [M - CH₃ - CO]⁺ |

| 121 | 25 | [M - C₃H₇]⁺ |

Interpretation:

-

The peak at m/z 178 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

-

The base peak at m/z 163 is formed by the loss of a methyl radical (•CH₃) from the acetyl group, a characteristic fragmentation of acetophenones known as alpha-cleavage.[11] This results in a stable acylium ion.

-

Subsequent loss of a neutral carbon monoxide (CO) molecule from the [M - CH₃]⁺ fragment leads to the ion at m/z 135 .

-

The peak at m/z 121 can be attributed to the loss of an isopropyl radical (•C₃H₇).

Key Fragmentation Pathways

Caption: Principal fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the ion source via a direct insertion probe or by gas chromatography (GC-MS).[12]

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion).[13]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[14]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Summary of Spectroscopic Data

The table below consolidates the key spectroscopic data for this compound, providing a quick reference for its characterization.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | δ 12.25 (s, 1H, OH), 7.60 (d, 1H, Ar-H), 7.25 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.00 (sept, 1H, CH), 2.61 (s, 3H, COCH₃), 1.25 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR | δ 204.5 (C=O), 162.4 (C-OH), 140.0 (C-isopropyl), 135.0 (Ar-CH), 125.0 (Ar-CH), 119.0 (Ar-CH), 118.0 (Ar-C), 33.0 (CH), 26.5 (COCH₃), 24.0 (CH(CH₃)₂) |

| IR Spectroscopy | ~3400 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), 1610, 1570 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O) |

| Mass Spectrometry | m/z 178 [M]⁺, 163 [M-CH₃]⁺, 135 [M-CH₃-CO]⁺ |

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information: NMR elucidates the precise carbon-hydrogen framework, IR identifies the key functional groups and their electronic environment, and MS confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a testament to the power of modern spectroscopic methods in ensuring the structural integrity of chemical entities, a fundamental requirement in all areas of chemical science, from basic research to industrial drug development.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectral Analysis of 2'-Hydroxyacetophenone for Unambiguous Structure Confirmation.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.

- BenchChem. (n.d.). Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide.

- LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS.

- University of York. (n.d.). Chemistry Teaching Labs - Attenuated Total Reflectance (ATR).

- (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility.

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- Creative Proteomics. (n.d.). Electron Ionization.

- ChemicalBook. (2025). This compound.

- Local Pharma Guide. (n.d.). This compound.

- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1634-36-2 [chemicalbook.com]

- 3. CAS NO. 1634-36-2 | this compound | C11H14O2 [localpharmaguide.com]

- 4. jpub.org [jpub.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 9. agilent.com [agilent.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Biological Activity of 2'-Hydroxy-5'-isopropylacetophenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2'-Hydroxy-5'-isopropylacetophenone, a phenolic ketone, serves as a versatile scaffold in medicinal chemistry. While direct biological data on this specific molecule is emerging, its structural analogues and derivatives have demonstrated a wide spectrum of pharmacological activities. This guide provides a comprehensive overview of the known and potential biological activities of this compound and its key derivatives, including chalcones and Schiff bases. We delve into their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, offering insights into their mechanisms of action and structure-activity relationships. Detailed experimental protocols for evaluating these activities are provided to facilitate further research and drug discovery efforts in this promising area.

Introduction: The Therapeutic Potential of the Hydroxyacetophenone Scaffold

Hydroxyacetophenones are a class of naturally occurring and synthetic phenolic compounds that have garnered significant interest in the scientific community. Their basic structure, consisting of a hydroxyl group and an acetyl group attached to a benzene ring, provides a template for a diverse range of biological activities.[1] The position of these functional groups significantly influences the molecule's physicochemical properties and, consequently, its biological effects.

This compound, also known as 2-acetyl-4-isopropylphenol, is a member of this family characterized by a hydroxyl group at the 2' position and an isopropyl group at the 5' position. This substitution pattern is reminiscent of bioactive natural phenols like thymol and carvacrol, suggesting a potential for similar biological activities.[2] This guide will explore the current understanding of the biological potential of this core molecule and its more extensively studied derivatives.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various established organic chemistry reactions. A common method involves the Fries rearrangement of 4-isopropylphenyl acetate.[3] Another approach is the Friedel-Crafts acylation of 4-isopropylanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[4]

The true versatility of the this compound scaffold lies in its ability to serve as a precursor for a vast array of derivatives. Two prominent classes of derivatives with significant biological activities are chalcones and Schiff bases.

-

Chalcone Synthesis: Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes in the presence of a base.[5] This reaction creates a three-carbon α,β-unsaturated carbonyl system linking the two aromatic rings.[6]

-

Schiff Base Synthesis: Schiff bases are formed through the condensation reaction of the carbonyl group of this compound with primary amines.[7][8] This creates an imine or azomethine group (-C=N-).

Antimicrobial Activity: Combating Pathogenic Microbes

While direct studies on the antimicrobial properties of this compound are limited, the activities of its structural relatives and derivatives provide strong evidence for its potential in this area.

Insights from Structural Analogues: Thymol and Carvacrol

Thymol (2-isopropyl-5-methylphenol) and its isomer carvacrol (5-isopropyl-2-methylphenol) are well-documented for their broad-spectrum antimicrobial activity against bacteria and fungi.[9][10] Their mechanism of action is primarily attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[9] The lipophilicity conferred by the isopropyl group and the presence of the phenolic hydroxyl group are crucial for this activity.[11][12] Given the structural similarity, it is highly probable that this compound exhibits similar antimicrobial properties.

Potent Derivatives: Schiff Bases and Chalcones

Derivatives of hydroxyacetophenones, particularly Schiff bases and chalcones, have shown significant antimicrobial activity.

-

Schiff Bases: Schiff bases derived from 2-hydroxyacetophenone have demonstrated good activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13] The imine group is considered critical for their biological activity.[14] Metal complexes of these Schiff bases often exhibit enhanced antimicrobial effects compared to the ligands alone.[15]

-

Chalcones: Chalcones derived from hydroxyacetophenones have also been reported to possess antibacterial and antifungal properties.[12] The α,β-unsaturated carbonyl system is a key pharmacophore responsible for this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

Materials:

-

Test compound (this compound or its derivative)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism in sterile saline or broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare a series of two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antioxidant Activity: Scavenging Free Radicals

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[1]

Predicted Activity of the Core Molecule

The phenolic hydroxyl group in this compound makes it a likely candidate for antioxidant activity. The isopropyl group may also contribute to its radical scavenging capacity. Studies on structurally similar phenols like propofol (2,6-diisopropylphenol) have demonstrated their ability to act as potent free radical scavengers.[1]

Antioxidant Potential of Derivatives

Chalcones derived from hydroxyacetophenones have shown significant antioxidant activity in various in vitro assays.[12] The presence of multiple hydroxyl groups on the aromatic rings generally enhances the antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[17]

Materials:

-

Test compound

-

DPPH solution in methanol or ethanol

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.

-

Reaction Mixture: Add a specific volume of the test compound solution (at various concentrations) to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined. A lower IC50 value indicates higher antioxidant activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest.